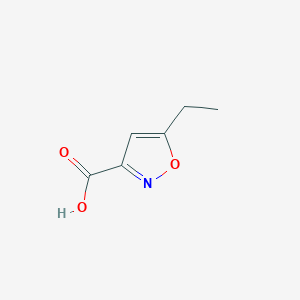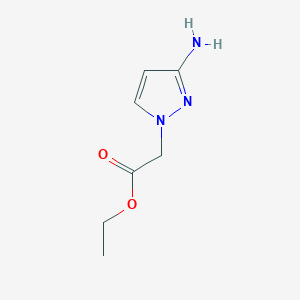
2-(3-Phenylpyrrolidin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpyrrolidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- 2-(3-Phenylpyrrolidin-1-yl)ethanamine derivatives have been explored for their synthesis and structural characterization. For example, studies have shown the successful synthesis of specific derivatives with confirmed structures through various spectroscopic techniques (Pejchal et al., 2015). These processes are fundamental for understanding the chemical properties and potential applications of these compounds.
Catalytic Activities
- Some derivatives of this compound have been investigated for their catalytic properties. Research has indicated moderate catalytic activities in certain chemical reactions, such as asymmetric transfer hydrogenation of ketones (Kumah et al., 2019). These findings suggest potential applications in chemical synthesis and industrial processes.
Antimicrobial and Antifungal Activities
- Some studies have highlighted the antimicrobial and antifungal potential of compounds derived from this compound. For instance, certain compounds have shown activity comparable to standard medicinal agents against a variety of bacterial and fungal strains (Kumbhare et al., 2013). This implies potential therapeutic applications in combating infections.
Ligand Synthesis and Metal Complex Formation
- This compound has been utilized in the synthesis of ligands for metal complex formation. Research demonstrates its use in creating chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII, which maintain specific structures in solution (Canary et al., 1998). These complexes have potential applications in catalysis and material science.
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which could potentially influence its absorption and distribution within the body .
Action Environment
It is known that the compound is stable at -20°c, suggesting that temperature could potentially influence its stability .
Propriétés
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLXONWPLLPZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424368 |
Source


|
| Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33304-29-9 |
Source


|
| Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)



